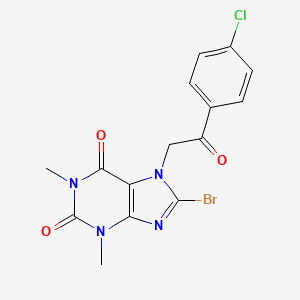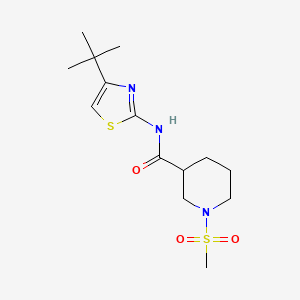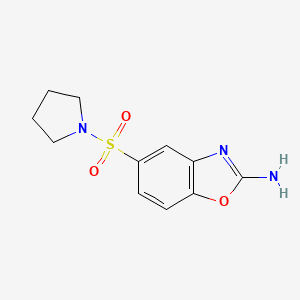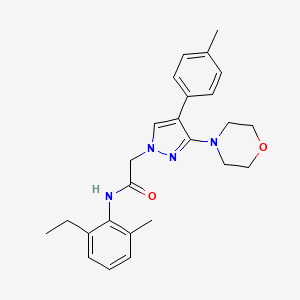![molecular formula C17H21N3O2 B2543451 (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone CAS No. 2310101-46-1](/img/structure/B2543451.png)
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, also known as MIP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. MIP is a piperidine derivative that has shown promising results in preclinical studies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in preclinical models. Additionally, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have neuroprotective effects, which may be due to its ability to scavenge reactive oxygen species and reduce oxidative stress.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have several biochemical and physiological effects in preclinical models. In addition to its inhibition of acetylcholinesterase and neuroprotective effects, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has also been found to have anti-inflammatory effects. In a study published in the Journal of Neuroinflammation, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to reduce inflammation in a model of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is its ability to cross the blood-brain barrier, which is important for the treatment of neurological disorders. Additionally, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has shown good pharmacokinetic properties in preclinical studies, which suggests that it may have good bioavailability in humans. However, one limitation of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is its relatively low potency compared to other acetylcholinesterase inhibitors.
Future Directions
There are several future directions for the research on (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone. One area of interest is the potential use of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone in the treatment of schizophrenia. In a study published in the Journal of Psychopharmacology, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to improve cognitive function in a model of schizophrenia. Additionally, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have antidepressant effects in preclinical models, which suggests that it may have potential as a treatment for depression.
Another future direction for the research on (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is the development of more potent derivatives. In a study published in Bioorganic & Medicinal Chemistry Letters, several (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone derivatives were synthesized and tested for their acetylcholinesterase inhibitory activity. One derivative was found to have significantly higher potency than (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, which suggests that further optimization of the (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone structure may lead to more potent derivatives.
Conclusion:
In conclusion, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is a piperidine derivative that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its inhibition of acetylcholinesterase and neuroprotective effects make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory effects and potential use in the treatment of schizophrenia and depression make it an interesting compound for future research.
Synthesis Methods
The synthesis of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The resulting compound is then reacted with 3-methyl-4-imidazolecarboxaldehyde to form the imidazole derivative. The final step involves the reaction of the imidazole derivative with piperidine and 4-dimethylaminopyridine to form (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone.
Scientific Research Applications
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function. This inhibition of acetylcholinesterase has led to (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone being investigated as a potential treatment for Alzheimer's disease.
In addition to Alzheimer's disease, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has also shown potential in the treatment of Parkinson's disease. In a study published in the European Journal of Medicinal Chemistry, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to have neuroprotective effects in a Parkinson's disease model. (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was able to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-12-18-11-15(19)13-7-9-20(10-8-13)17(21)14-5-3-4-6-16(14)22-2/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHBFQGLYPDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)